

## PIK-75 hydrochloride stock solution preparation and storage

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# **Application Notes and Protocols: PIK-75 Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and application of **PIK-75 hydrochloride**, a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K) p110α and DNA-dependent protein kinase (DNA-PK).[1][2][3] Proper handling and preparation of PIK-75 are crucial for obtaining accurate and reproducible experimental results in cell signaling and cancer research.

## **Product Information and Properties**

**PIK-75 hydrochloride** is a cell-permeable imidazopyridine compound that primarily functions as an ATP-competitive inhibitor of the p110α subunit of PI3K.[4][5] Its inhibition of the PI3K/Akt/mTOR pathway makes it a valuable tool for studying cell survival, proliferation, and metabolism.[4][6] Notably, it is often observed to induce apoptosis, a characteristic attributed to its dual inhibition of PI3K and potent off-target effects on DNA-PK.[1][7]

Table 1: Chemical and Physical Properties of PIK-75 Hydrochloride



Property	Value	Source(s)
CAS Number	372196-77-5	[5][8]
Molecular Formula	C16H14BrN5O4S·HCl	[3]
Molecular Weight	488.74 g/mol	[3][9]
Appearance	Yellow Powder	[8]
Purity	>98%	[8]

Table 2: In Vitro Inhibitory Profile (IC50 Values)

Target	IC50 Value	Source(s)	
DNA-PK	2 nM	[1][2][3][5]	
ΡΙ3Κ p110α	5.8 nM	[1][2][5]	
PI3K p110y	76 nM	[1][2]	
ΡΙ3Κ p110δ	510 nM	[1][2][5]	
ΡΙ3Κ p110β	1.3 μΜ	[1][2]	

## Preparation of PIK-75 Hydrochloride Stock Solution

The recommended solvent for **PIK-75 hydrochloride** is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[4][9] Using fresh, newly opened DMSO is critical, as moisture can significantly reduce the compound's solubility.[1][5]

Table 3: Solubility Data



Solvent	Solubility	Notes	Source(s)
DMSO	Up to 11 mg/mL (22.51 mM)	Ultrasonic assistance is recommended.	[1][9][10]
DMF	0.5 mg/mL	Alternative solvent.	[6]
Water	Insoluble	[8][9][10]	

#### Protocol 2.1: Preparation of a 10 mM Stock Solution in DMSO

#### Materials:

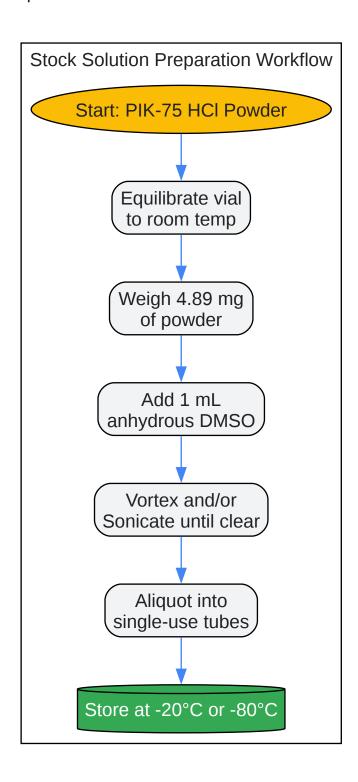
- PIK-75 hydrochloride powder
- High-purity, anhydrous DMSO (cell culture grade)
- Sterile, conical microcentrifuge tubes
- Calibrated pipettes and sterile tips
- Vortex mixer
- Ultrasonic water bath (recommended)

#### Procedure:

- Pre-dissolution Preparation: Allow the vial of PIK-75 hydrochloride powder to equilibrate to room temperature before opening to prevent condensation.
- Calculation: Calculate the required mass of PIK-75 hydrochloride for your desired volume and concentration.
  - Example for 1 mL of 10 mM stock:
  - Mass (mg) = 10 mmol/L  $\times$  1  $\times$  10<sup>-3</sup> L  $\times$  488.74 g/mol  $\times$  1000 mg/g = 4.89 mg
- Weighing: Carefully weigh the calculated amount of powder and transfer it to a sterile microcentrifuge tube.



- Dissolution: Add the corresponding volume of anhydrous DMSO to the tube. Vortex the solution vigorously for 1-2 minutes.[9] If particles are still visible, use an ultrasonic water bath for short bursts until the solution is clear.[1][11]
- Verification: Visually inspect the solution to ensure it is clear and free of precipitates.





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PIK-75 Stock Solution Preparation Workflow.

## **Storage and Stability**

Proper storage is essential to maintain the stability and efficacy of **PIK-75 hydrochloride**. Repeated freeze-thaw cycles should be avoided by preparing single-use aliquots.[1][2][9]

Table 4: Storage Conditions

Form	Temperature	Duration	Notes	Source(s)
Solid Powder	-20°C	≥ 3 years	Store under desiccating conditions.	[5][12]
Stock Solution (in DMSO)	-20°C	Up to 1 month	Short-term storage.	[1][5][12]
Stock Solution (in DMSO)	-80°C	6 months to 1 year	Recommended for long-term storage.	[1][5][12]

## **Application Protocols**

The prepared PIK-75 stock solution can be used in various cell-based assays. The final concentration of DMSO in the cell culture medium should typically be kept below 0.1% to avoid solvent-induced cytotoxicity.[9] Always include a vehicle control (DMSO alone) in experiments.

Protocol 4.1: Cell Viability (MTT) Assay

This protocol provides a general guideline for assessing the effect of PIK-75 on cell proliferation. Optimization for specific cell lines is recommended.

#### Materials:

Cells of interest in complete culture medium



- 96-well cell culture plates
- 10 mM PIK-75 stock solution
- MTT solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

#### Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[4]
- Treatment: Thaw an aliquot of the 10 mM PIK-75 stock. Prepare serial dilutions in complete culture medium to achieve the desired final concentrations.
- Remove the old medium from the wells and replace it with the medium containing various concentrations of PIK-75 or a vehicle control.
- Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C.
  [1][5]
- MTT Addition: Add 20 μL of MTT solution to each well and incubate for 3-4 hours at 37°C to allow formazan crystal formation.[4]
- Solubilization: Carefully remove the medium and add 150  $\mu$ L of solubilization buffer to each well to dissolve the formazan crystals.[4]
- Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

Protocol 4.2: Western Blot for Akt Phosphorylation

This protocol is used to confirm the inhibitory effect of PIK-75 on the PI3K pathway.

#### Materials:

Cells of interest in 6-well plates



- 10 mM PIK-75 stock solution
- Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
- Primary antibodies (anti-p-Akt, anti-total-Akt, loading control)
- HRP-conjugated secondary antibody and ECL substrate

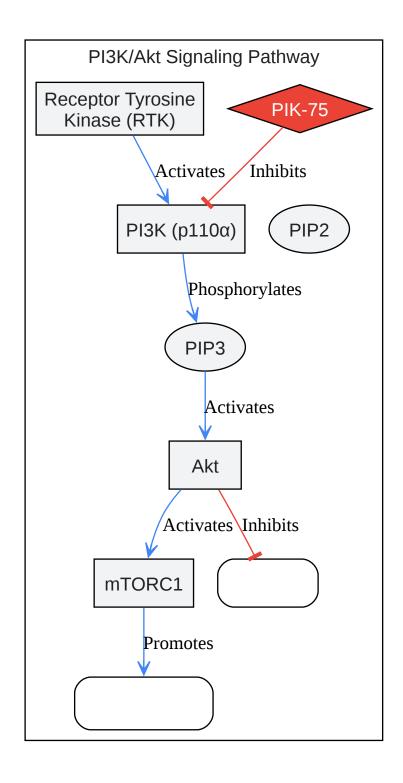
#### Procedure:

- Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with PIK-75 at the desired concentrations for a specified time (e.g., 5 minutes to 1 hour).[1]
- Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.[4]
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
- Immunoblotting:
  - Block the membrane with 5% non-fat milk or BSA for 1 hour.[4]
  - Incubate with primary antibodies overnight at 4°C.[4]
  - Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
- Detection: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensities to determine the ratio of p-Akt to total Akt.[4]

### Signaling Pathway and Troubleshooting

PIK-75 inhibits PI3K p110α, preventing the phosphorylation of PIP2 to PIP3. This blocks the recruitment and activation of downstream kinases like Akt, thereby inhibiting pro-survival signaling and promoting apoptosis.[4][6]



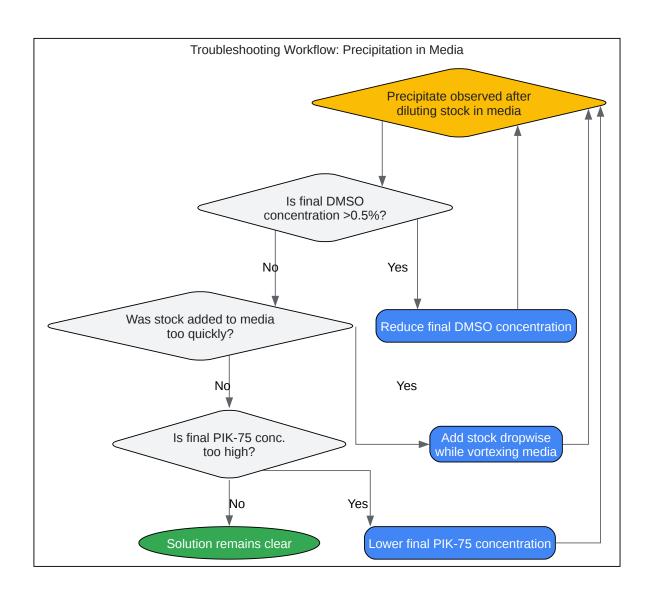


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PI3K Signaling Pathway Inhibition by PIK-75.

A common issue when working with hydrophobic compounds like PIK-75 is precipitation upon dilution into aqueous cell culture media.[11]





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Troubleshooting workflow for PIK-75 precipitation.



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